molecular formula C10H8BrN B1282700 8-Bromo-7-methylquinoline CAS No. 98203-08-8

8-Bromo-7-methylquinoline

Cat. No.: B1282700
CAS No.: 98203-08-8
M. Wt: 222.08 g/mol
InChI Key: SLLODIGTEKKDMR-UHFFFAOYSA-N
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Description

8-Bromo-7-methylquinoline: is a heterocyclic aromatic compound with the molecular formula C10H8BrN . It is a derivative of quinoline, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 7th position on the quinoline ring.

Safety and Hazards

The safety information for 8-Bromo-7-methylquinoline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylquinoline can be achieved through several methods. One common approach involves the bromination of 7-methylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: 8-substituted-7-methylquinoline derivatives.

    Oxidation: 7-methylquinoline carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylquinoline is primarily related to its ability to participate in various chemical reactions, forming the core structure of target molecules with desired biological or chemical properties. As an intermediate, it does not have a specific mechanism of action but contributes to the activity of the final products.

Properties

IUPAC Name

8-bromo-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLODIGTEKKDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540230
Record name 8-Bromo-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98203-08-8
Record name 8-Bromo-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-7-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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